5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylnaphthalene moiety, a piperazine ring, and a phenyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale research and development .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Isoxazole Derivatives: These compounds have a similar heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H35N5 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C32H35N5/c1-23-14-15-25-12-8-9-13-26(25)28(23)22-35-16-18-36(19-17-35)30-20-29(32(2,3)4)34-31-27(21-33-37(30)31)24-10-6-5-7-11-24/h5-15,20-21H,16-19,22H2,1-4H3 |
InChI Key |
XKJKDBQUAVXPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C(C=NN45)C6=CC=CC=C6)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.